Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a phenoxy group, and a benzyloxyacetylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenoxy group, and the attachment of the benzyloxyacetylamino moiety. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated thiophene compound.
Attachment of the Benzyloxyacetylamino Moiety: This step typically involves the acylation of an amine group with a benzyloxyacetyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The benzyloxyacetylamino moiety may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. The phenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-{[2-(methoxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
- Methyl 3-(2-{[2-(ethoxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
- Methyl 3-(2-{[2-(propoxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
Uniqueness
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. The combination of the thiophene ring and the phenoxy group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[2-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-10-6-5-9-16(17)22-19(23)14-26-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSHEMBVQLKCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)COCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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